
Cupric stearate
Overview
Description
Cupric stearate, also known as copper(II) stearate, is a copper salt of stearic acid. It is characterized by its distinctive sky-blue hue and is notable for its versatility in various industrial applications. This compound is used as an antifouling agent, plastic and rubber additive, and catalyst .
Preparation Methods
Cupric stearate can be synthesized through several methods:
Precipitation Method: This involves the reaction of cupric acetate with stearic acid in an ethanol solution.
Self-Assembly Method: This method involves the self-assembly of this compound on a copper foil surface, resulting in a lotus-leaf-like superhydrophobic surface.
Industrial Production: Industrially, this compound is produced by reacting copper(II) sulfate solutions with sodium stearate.
Chemical Reactions Analysis
(a) Exchange Reaction
Reaction of copper sulfate with sodium stearate:Conditions : Room temperature, aqueous medium. Yields blue-green amorphous powder insoluble in water .
(b) Acid-Carbonate Reaction
Environmental-friendly synthesis using basic copper carbonate ():Conditions :
- Temperature: 75–85°C
- Catalyst: (3–10 wt% of stearic acid)
- Yield: >99% purity, copper content ~10.55 wt% .
Thermal Decomposition
Upon ignition, copper(II) stearate undergoes oxidative decomposition:Key Data :
Decomposition Parameter | Value | Source |
---|---|---|
Peak Temperature Reduction (vs DAP-4) | 37–76°C | |
Activation Energy Reduction | 90–108 kJ/mol |
Catalytic Reactions
Copper(II) stearate serves as a catalyst in hydrocarbon oxidation and combustion processes:
(a) Heavy Oil Oxidation
- Lowers ignition temperature by 20–30°C in in-situ combustion (ISC) .
- Reduces activation energy by 25–40% compared to non-catalytic ISC .
Mechanism :
- Homogeneous catalysis at low temperatures (<250°C): Facilitates hydroperoxide decomposition.
- Dissociates into nanoparticles at high temperatures (>300°C), enhancing coke combustion .
(b) Polymer Stabilization
Acts as a redox catalyst in polypropylene stabilization, reducing alkyl radical formation during processing .
Tribochemical Reactions
Under mechanical stress (e.g., friction), stearic acid reacts with copper surfaces to form copper stearate:Key Findings :
- Reaction rate increases with alkyl chain length (C18 > C16 > C14) .
- Forms protective carboxylate layers, reducing wear .
Reaction Parameter | Value | Source |
---|---|---|
Completion Time (40°C) | 20–24 days | |
Surface Coverage | ~0.14 Cu atoms per stearic acid molecule |
Reactivity with Organic Media
Scientific Research Applications
Catalytic Applications
Cupric stearate has been investigated for its catalytic properties, particularly in the oxidation of heavy oils. A study demonstrated that it significantly enhances the combustion efficiency of heavy oils during in-situ combustion processes. The presence of this compound shifted the reaction intervals to lower temperature ranges and improved heat release per unit mass, indicating its potential for stabilizing combustion fronts in heavy oil recovery processes .
Surfactant and Emulsifying Agent
Due to its surface-active properties, this compound is utilized as an emulsifier and dispersing agent in various formulations. It aids in stabilizing emulsions in cosmetic products, pharmaceuticals, and food applications. Its ability to reduce surface tension makes it effective in enhancing the stability of mixtures that contain both oil and water components .
Antifouling Paints and Coatings
One of the notable industrial applications of this compound is in the formulation of antifouling paints. These paints prevent the growth of marine organisms on submerged surfaces, which is crucial for maintaining the integrity of ships and marine structures. The compound's properties allow it to act effectively against biofouling while being less toxic to marine life compared to traditional copper-based antifouling agents .
Materials Science
In materials science, this compound is used as a component in casting bronze sculptures and other artistic applications. Its thermal stability and non-reactive nature under normal conditions make it suitable for use in high-temperature processes involved in metal casting .
Biomedical Applications
Research has indicated that copper compounds, including this compound, exhibit antiviral, antibacterial, and antimalarial properties. This makes them potential candidates for developing new therapeutic agents or additives in medical formulations .
Summary Table of Applications
Application Area | Description |
---|---|
Catalysis | Enhances oxidation processes in heavy oils; stabilizes combustion fronts |
Surfactant | Acts as an emulsifier and dispersing agent in cosmetics and pharmaceuticals |
Antifouling Coatings | Used in paints to prevent marine biofouling |
Materials Science | Component in bronze casting; provides thermal stability |
Biomedical | Exhibits antimicrobial properties; potential use in therapeutic formulations |
Mechanism of Action
The mechanism of action of cupric stearate involves its ability to generate reactive oxygen species (ROS), which can damage microbial cell membranes and other cellular components. This bactericidal activity is primarily due to the generation of ROS, which leads to membrane disruption and RNA degradation in microorganisms . Additionally, this compound acts as a catalyst in various chemical reactions, enhancing reaction rates and yields .
Comparison with Similar Compounds
Cupric stearate can be compared with other metal stearates, such as:
Zinc Stearate: Used as a lubricant and release agent in the rubber and plastic industries.
Calcium Stearate: Used as a stabilizer and lubricant in the production of plastics.
Magnesium Stearate: Commonly used as a lubricant in pharmaceutical tablet manufacturing.
This compound is unique due to its distinctive sky-blue color and its specific applications as an antifouling agent and catalyst . Its antimicrobial properties also set it apart from other metal stearates .
Q & A
Basic Research Questions
Q. What are the standard protocols for synthesizing cupric stearate, and how can purity be verified?
this compound (Cu(C₁₈H₃₅O₂)₂; CAS 660-60-6) is synthesized via a metathesis reaction between sodium stearate and copper sulfate. A typical protocol involves:
- Dissolving sodium stearate in hot water (60–70°C) and adding a stoichiometric copper sulfate solution.
- Filtering and drying the precipitated product. Purity is verified using Fourier-transform infrared spectroscopy (FTIR) to confirm carboxylate coordination (asymmetric COO⁻ stretch at ~1540 cm⁻¹) and X-ray diffraction (XRD) to validate crystallinity . Quantitative analysis of copper content can be performed via atomic absorption spectroscopy (AAS) .
Q. Which analytical techniques are essential for characterizing this compound’s structural and thermal properties?
Q. What are the primary research applications of this compound in materials science?
this compound is used as:
- A catalyst in surface-active agent synthesis (e.g., tertiary amines) due to its Lewis acidity .
- A component in antifouling coatings, leveraging its hydrophobic and biocidal properties . Studies should include controlled experiments comparing catalytic efficiency (e.g., reaction yield over time) and coating durability under varying environmental conditions .
Advanced Research Questions
Q. How can researchers optimize reaction conditions for this compound synthesis to improve yield and scalability?
Utilize response surface methodology (RSM) with a Box-Behnken design to model variables:
- Temperature (50–80°C), pH (6.5–8.5), and molar ratio (Cu²⁺:stearate = 1:2 to 1:3). Validate models via ANOVA and confirm optimal conditions through triplicate runs . Contradictions in yield data across studies may arise from impurities in precursors; mitigate this via pre-synthesis purification (e.g., recrystallization of sodium stearate) .
Q. How can discrepancies in reported catalytic efficiencies of this compound be resolved?
Contradictions often stem from differences in:
- Surface area : Smaller particle sizes (achieved via ball-milling) enhance catalytic activity.
- Ligand coordination : FTIR and X-ray photoelectron spectroscopy (XPS) can identify incomplete ligand binding, which reduces active sites. Standardize testing protocols (e.g., fixed substrate concentration, reaction time) and report catalytic turnover numbers (TONs) instead of raw yields .
Q. What computational methods are suitable for modeling this compound’s interaction with organic substrates?
Density functional theory (DFT) simulations can predict:
- Binding energies between Cu²⁺ and stearate ligands.
- Electron transfer mechanisms during catalysis. Validate models using experimental data (e.g., kinetic studies) and adjust basis sets (e.g., B3LYP/6-31G*) for accuracy .
Q. How can researchers ensure data reproducibility in studies involving this compound-based coatings?
Follow guidelines from Curved and Layered Structures (2020):
- Provide raw datasets (e.g., coating adhesion strength, corrosion rates) as supplementary material.
- Use standardized accelerated aging tests (e.g., ASTM B117 salt spray) and report environmental variables (humidity, temperature) .
Q. Methodological Frameworks
Q. What statistical approaches are recommended for analyzing dose-response relationships in this compound toxicity studies?
- Dose-response curves : Fit data to logistic models (e.g., Hill equation) using nonlinear regression.
- Error analysis : Calculate confidence intervals for EC₅₀ values via bootstrapping (1,000 iterations). Ensure compliance with OECD guidelines for aquatic toxicity testing .
Q. How can systematic reviews address conflicting evidence on this compound’s environmental impact?
Apply PRISMA guidelines:
Properties
CAS No. |
660-60-6 |
---|---|
Molecular Formula |
C18H36CuO2 |
Molecular Weight |
348.0 g/mol |
IUPAC Name |
copper;octadecanoic acid |
InChI |
InChI=1S/C18H36O2.Cu/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20;/h2-17H2,1H3,(H,19,20); |
InChI Key |
YVENFKCVDQUMMA-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCCCCCCCCCC(=O)[O-].CCCCCCCCCCCCCCCCCC(=O)[O-].[Cu+2] |
Canonical SMILES |
CCCCCCCCCCCCCCCCCC(=O)O.[Cu] |
Key on ui other cas no. |
7617-31-4 660-60-6 |
Pictograms |
Irritant; Environmental Hazard |
Purity |
98% |
Synonyms |
Copper dioctadecanoate; Cupric distearate; |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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